6-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine
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Overview
Description
6-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine is a synthetic compound that belongs to a novel class of molecules These compounds are often designed for specific biological or chemical applications, leveraging their unique chemical structures to interact with particular targets or catalyze reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 6-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine, one would typically begin with purine as the core structure. The synthetic route involves several key steps:
Substitution Reaction: : Introduction of the 2-methoxyethyl group to the purine core.
Cyclization: : Formation of the octahydropyrrolo[3,4-c]pyrrol ring.
Sulfonylation: : Attachment of the azepane-1-sulfonyl group.
Each step requires precise conditions, such as the use of specific catalysts, temperatures, and solvents. For instance, sulfonylation might involve the use of sulfonyl chlorides and a base like pyridine, under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of such compounds would be scaled up, utilizing large-scale reactors and continuous flow chemistry techniques to ensure consistency and efficiency. Automated systems would monitor and adjust reaction parameters in real-time to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, potentially at the methoxyethyl or pyrrolo groups.
Reduction: : Reduction reactions could target the sulfonyl group, altering its functional properties.
Substitution: : Various nucleophilic or electrophilic substitution reactions might occur, modifying the purine core or attached functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄)
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, methanol
Major Products
The products of these reactions depend on the specific conditions and reagents used. For instance, oxidation of the methoxyethyl group may yield aldehydes or carboxylic acids, while reduction of the sulfonyl group could lead to sulfides or thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a catalyst or a reagent in various synthetic pathways due to its unique functional groups and reactivity.
Biology
Biologically, such compounds could serve as probes or inhibitors for studying enzyme activity, given their potential to interact with specific protein targets.
Medicine
Medically, derivatives of this compound could be investigated for their therapeutic properties, such as antiviral, antibacterial, or anticancer activities, leveraging their ability to modulate biological pathways.
Industry
In an industrial context, these compounds might find applications in materials science or as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The azepane-1-sulfonyl group, for instance, might bind to active sites, inhibiting enzyme function, while the purine core could interact with nucleotide-binding proteins. These interactions alter the activity of specific pathways, leading to the compound's biological effects.
Comparison with Similar Compounds
Similar Compounds
Purine Derivatives: : Compounds like adenine, guanine, and caffeine share the purine core but differ in their functional groups and biological activities.
Sulfonyl-Containing Compounds: : Molecules like sulfa drugs, which contain sulfonyl groups, have broad biological applications, particularly in antibacterial therapies.
Uniqueness
What sets 6-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties
By exploring these facets, we can appreciate the breadth of uses and the intricate science behind this compound. Whether in academic research, industrial processes, or medical innovation, this compound holds promise for diverse and impactful applications.
Properties
IUPAC Name |
6-[5-(azepan-1-ylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N7O3S/c1-30-9-8-24-15-23-18-19(24)21-14-22-20(18)25-10-16-12-27(13-17(16)11-25)31(28,29)26-6-4-2-3-5-7-26/h14-17H,2-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIOVQOCHIBDSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)N5CCCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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